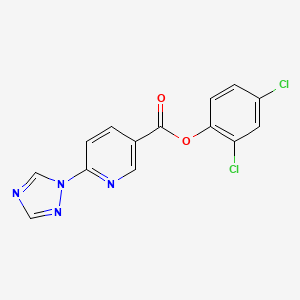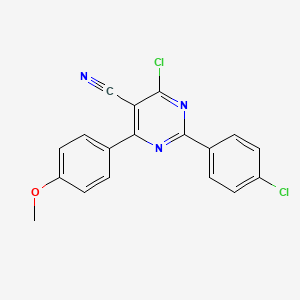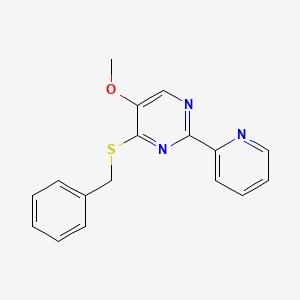
1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone
Overview
Description
1-(5-Amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone (also known as Isoxazole-3-carboxamide) is a heterocyclic compound that is used in a variety of scientific applications. It is a versatile compound that is used in a variety of different synthesis methods, has a wide range of scientific research applications, and can have a variety of biochemical and physiological effects.
Scientific Research Applications
Antibacterial Activity
- The compound has been studied for its potential in creating derivatives with antibacterial properties. For example, derivatives of 4-amino-5-mercapto-3-(5-methylisoxazol-3-yl)-1,2,4-triazole have demonstrated significant antibacterial activities, suggesting similar potential for 1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone in this field (Hui et al., 2010).
Antileishmanial Activity
- Compounds related to 1,2,4-triazole derivatives have been theoretically studied and tested for their antileishmanial activities. These studies provide insights into the potential use of 1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone in treating leishmaniasis (Süleymanoğlu et al., 2017).
Synthesis of Azolo[a]pyrimidines
- Research has shown that 1,2,4-triazole derivatives can be used in the synthesis of various azolo[a]pyrimidines, indicating the potential of 1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone in synthesizing these compounds (Bajwa & Sykes, 1979).
Antimicrobial Activities
- Studies have shown that 1,2,4-triazole derivatives can be synthesized with significant antimicrobial properties. This implies a potential application of the compound for developing new antimicrobial agents (Bektaş et al., 2007).
Pharmaceutical Applications
- Various pharmaceutical applications of 1,2,4-triazole derivatives have been explored, including antimicrobial and antitubercular activities. These findings open up potential avenues for the use of 1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone in pharmaceutical research (Dave et al., 2007).
Antifungal Activity
- The synthesis and testing of 1,2,4-triazole derivatives for antifungal activities suggest potential applications of the compound in developing antifungal agents (Yu et al., 2013).
properties
IUPAC Name |
1-(5-amino-1,2-oxazol-4-yl)-2-methyl-2-(1,2,4-triazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-9(2,14-5-11-4-12-14)7(15)6-3-13-16-8(6)10/h3-5H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHNOUQHRSROFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=C(ON=C1)N)N2C=NC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-amino-4-isoxazolyl)-2-methyl-2-(1H-1,2,4-triazol-1-yl)-1-propanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(E)-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethenyl]benzonitrile](/img/structure/B3036787.png)
![4-(3-chloro-1-benzothiophen-2-yl)-2-[(E)-2-(dimethylamino)ethenyl]-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B3036790.png)
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenecarboxamide](/img/structure/B3036792.png)
![2,2-dichloro-N-[4-(2-quinoxalinyloxy)phenyl]acetamide](/img/structure/B3036793.png)
![4-chloro-N-[4-(2-quinoxalinyloxy)phenyl]benzenesulfonamide](/img/structure/B3036794.png)
![4-benzyl-N-[3-(trifluoromethyl)benzyl]-1-phthalazinamine](/img/structure/B3036795.png)
![(Z)-3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-phenylprop-2-enenitrile](/img/structure/B3036797.png)

![3-{[(2,4-dichlorobenzyl)oxy]imino}-N'-[imino(3-pyridinyl)methyl]propanohydrazide](/img/structure/B3036800.png)
![2-[(4-Chlorophenoxy)methyl]-5-[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazol-4-yl]-1,3,4-oxadiazole](/img/structure/B3036801.png)
![3-[(4-chlorophenoxy)methyl]-5-(5-methyl-3-phenyl-4-isoxazolyl)-4H-1,2,4-triazole](/img/structure/B3036803.png)